1-(Pyrrolidin-3-yl)prop-2-yn-1-one
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Overview
Description
1-(Pyrrolidin-3-yl)prop-2-yn-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring attached to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)prop-2-yn-1-one typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrrolidin-3-yl)prop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-(Pyrrolidin-3-yl)prop-2-yn-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Propargylamine: A compound with a similar propynyl group, used in organic synthesis.
Pyrrolidin-2-one: A lactam derivative with applications in medicinal chemistry.
Uniqueness: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h1,6,8H,3-5H2 |
InChI Key |
KOUIVNIRCXIWEU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCNC1 |
Origin of Product |
United States |
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